molecular formula C16H30O2 B110265 (E)-9-Tetradecen-1-ol acetate CAS No. 23192-82-7

(E)-9-Tetradecen-1-ol acetate

Cat. No.: B110265
CAS No.: 23192-82-7
M. Wt: 254.41 g/mol
InChI Key: XXPBOEBNDHAAQH-VOTSOKGWSA-N
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Description

It is found in a variety of plant species and is commonly used in perfumes, cosmetics, and food products due to its pleasant odor.

Mechanism of Action

Target of Action

(E)-9-Tetradecen-1-ol acetate, also known as Vitamin E acetate, is a fat-soluble, non-enzymatic antioxidant . Its primary targets are the cell membranes, particularly those rich in unsaturated fatty acids . It plays a crucial role in protecting these membranes from oxidative damage caused by reactive oxygen species (ROS) and other pro-oxidant agents .

Mode of Action

The compound’s mode of action is primarily through its antioxidant activity. It inhibits the lipid peroxidation in unsaturated fatty acids by incorporating itself into cell membranes . The antioxidant activity of Vitamin E acetate is due to its ability to react mainly with the peroxyl radical (HOH •) and singlet oxygen (1 O2), favoring lipid peroxidation .

Biochemical Pathways

This compound affects several biochemical pathways. As an antioxidant, it plays a role in the antioxidant system of human skin, detectable in different layers . It is involved in several oxidative mechanisms in the epidermis and dermis, catalyzed by ultraviolet radiation (UVR) and pollutants . In its biologically inactive esterified form, Vitamin E acetate acts as a prodrug, being hydrolyzed into active free Vitamin E (alpha-tocopherol) after penetration into the skin .

Pharmacokinetics

It is known that the compound is absorbed through the skin when applied topically . Once absorbed, it is hydrolyzed into its active form, alpha-tocopherol . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.

Result of Action

The primary result of the action of this compound is the protection of cell membranes from oxidative damage. This protection has several downstream effects, including the reduction of acute erythema and photoaging . It also has antioxidant and moisturizing properties in the skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, exposure to ultraviolet radiation (UVR) and pollutants can increase the demand for antioxidants in the skin, thereby influencing the compound’s action and efficacy . The stability of the compound can also be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-Tetradecen-1-ol acetate typically involves the esterification of (E)-9-Tetradecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process using a microchannel reactor. This method enhances the reaction mass transfer effect and increases the reaction rate, thereby improving the yield. The use of modified resin catalysts loaded with proton strong acid and Lewis acid in the microchannel reactor further optimizes the process .

Chemical Reactions Analysis

Types of Reactions

(E)-9-Tetradecen-1-ol acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of (E)-9-Tetradecenal or (E)-9-Tetradecenoic acid.

    Reduction: Formation of (E)-9-Tetradecen-1-ol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

(E)-9-Tetradecen-1-ol acetate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its role in plant signaling and defense mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant aroma

Comparison with Similar Compounds

Similar Compounds

    (E)-9-Tetradecen-1-ol: The alcohol counterpart of (E)-9-Tetradecen-1-ol acetate.

    (E)-9-Tetradecenoic acid: The carboxylic acid derivative.

    (E)-9-Tetradecenal: The aldehyde derivative.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol, acid, and aldehyde counterparts. The ester group makes it more stable and less reactive under certain conditions, making it suitable for use in various industrial applications .

Properties

IUPAC Name

[(E)-tetradec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPBOEBNDHAAQH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014841
Record name (E)-9-Tetradecenyl acetate
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Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23192-82-7, 61319-25-3
Record name (E)-9-Tetradecenyl acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Tetradecen-1-ol, 1-acetate, (9E)-
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Record name 9-Tetradecen-1-ol acetate
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Record name 9-Tetradecen-1-ol, 1-acetate, (9E)-
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Record name (E)-9-Tetradecenyl acetate
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Record name 9-Tetradecen-1-ol, acetate, (9E)-
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Synthesis routes and methods I

Procedure details

A 2/1 trans to cis ratio of 9-tetradecenal was evaluated in the same manner as was used in the preceding example. The 9-tetradecenal was prepared from 9-tetradecenyl alcohol prepared in the same manner as described in the preceding example. About 21 grams of the alcohol in a 50/50 weight ratio selection of dichloromethane was added dropwise to a flask charged with 43 g (0.2 mol) pyridinium chlorochromate, 20 g celite and 200 mL dichloromethane. The mixture was stirred at room temperature for about 2 hours after addition of the alcohol solution was complete. Then 200 mL of hexane was added and the mixture was filtered. The solvent was evaporated and the product vacuum distilled through a 2 ft.×3/4 in. packed column (Penn State stainless steel packing). A 36% yield of pure 9-tetradecenyl acetate was obtained.
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Synthesis routes and methods II

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A process for preparing 9-tetradecenyl formate by reacting 1-hexene or 5-decene with 9-decenyl acetate in accordance with the method of claim 7 to obtain 9-tetradecenyl acetate, then reacting the acetate with water to obtain the corresponding alcohol and then reacting the alcohol with formic acid to obtain the formate.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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